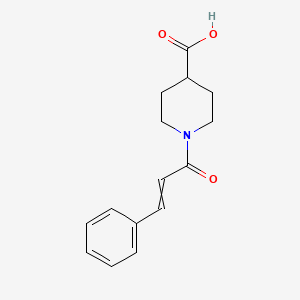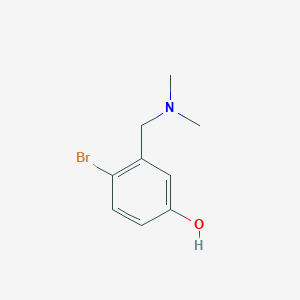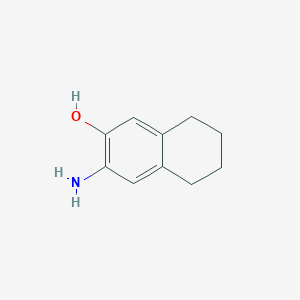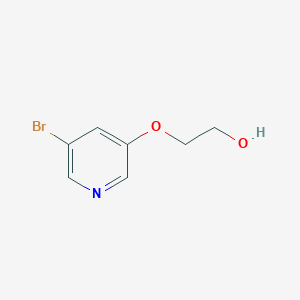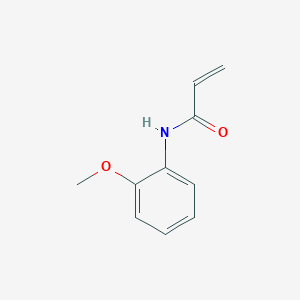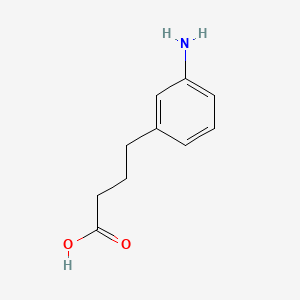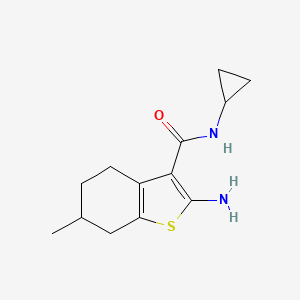
2-(チオフェン-3-イル)イソニコチン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiophen-3-YL)isonicotinic acid is a heterocyclic compound that features a thiophene ring attached to an isonicotinic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both the thiophene and isonicotinic acid groups endows it with unique chemical properties that can be exploited in various scientific fields.
科学的研究の応用
2-(Thiophen-3-YL)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of organic semiconductors and materials for electronic applications.
作用機序
Target of Action
The primary target of 2-(Thiophen-3-YL)isonicotinic acid is the enzyme mPGES-1 . This enzyme, also known as Microsomal Prostaglandin E Synthase-1, plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is particularly upregulated in inflammation and tumors .
Mode of Action
It is known that the compound interacts with its target, mpges-1, to inhibit its activity . This inhibition results in a decrease in the production of PGE2, thereby potentially reducing inflammation and tumor growth .
Biochemical Pathways
The inhibition of mPGES-1 by 2-(Thiophen-3-YL)isonicotinic acid affects the prostaglandin biosynthesis pathway . Specifically, it prevents the conversion of PGH2 to PGE2, a key step in this pathway . The downstream effects of this inhibition include a reduction in inflammation and potentially a decrease in tumor growth .
Result of Action
The molecular and cellular effects of 2-(Thiophen-3-YL)isonicotinic acid’s action primarily involve a reduction in the levels of PGE2 due to the inhibition of mPGES-1 . This can lead to a decrease in inflammation and potentially a reduction in tumor growth .
生化学分析
Biochemical Properties
2-(Thiophen-3-YL)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to possess antioxidant and antimicrobial properties . The interactions of 2-(Thiophen-3-YL)isonicotinic acid with these biomolecules are crucial for its biochemical activity. The compound’s structure allows it to bind effectively with specific enzymes, thereby influencing their activity.
Cellular Effects
The effects of 2-(Thiophen-3-YL)isonicotinic acid on various cell types and cellular processes are profound. It has been shown to inhibit cell proliferation in several cancer cell lines, including gastric carcinoma, colon-carcinoma, hepatoma-derived, and lymphoblastic cell lines . This inhibition is likely due to its impact on cell signaling pathways, gene expression, and cellular metabolism. By modulating these processes, 2-(Thiophen-3-YL)isonicotinic acid can alter cell function significantly.
Molecular Mechanism
At the molecular level, 2-(Thiophen-3-YL)isonicotinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to interact with enzymes and other proteins is central to its mechanism of action .
Dosage Effects in Animal Models
The effects of 2-(Thiophen-3-YL)isonicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can lead to toxic or adverse effects. Understanding the threshold levels and potential toxicity is essential for its safe application .
Metabolic Pathways
2-(Thiophen-3-YL)isonicotinic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s biochemical activity and its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Thiophen-3-YL)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is vital for optimizing its biochemical applications .
Subcellular Localization
The subcellular localization of 2-(Thiophen-3-YL)isonicotinic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-3-YL)isonicotinic acid typically involves the formation of the thiophene ring followed by its attachment to the isonicotinic acid moiety. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods: Industrial production of 2-(Thiophen-3-YL)isonicotinic acid may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反応の分析
Types of Reactions: 2-(Thiophen-3-YL)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in isonicotinic acid can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of isonicotinic acid.
Substitution: Halogenated thiophene derivatives.
類似化合物との比較
Isonicotinic Acid: Shares the isonicotinic acid moiety but lacks the thiophene ring.
Thiophene-2-carboxylic Acid: Contains the thiophene ring but lacks the isonicotinic acid moiety.
Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Uniqueness: 2-(Thiophen-3-YL)isonicotinic acid is unique due to the combination of the thiophene ring and isonicotinic acid moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and material science, making it a valuable compound for research and development.
特性
IUPAC Name |
2-thiophen-3-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZGVVVDIQBTDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406261 |
Source


|
| Record name | 2-(THIOPHEN-3-YL)ISONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893723-63-2 |
Source


|
| Record name | 2-(THIOPHEN-3-YL)ISONICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


